8-(Bromomethyl)quinoline
Overview
Description
8-(Bromomethyl)quinoline is an intermediate in synthesizing 8-Quinolinemethanamine Dihydrochloride, which is a salt form of 8-Quinolinemethanamine. 8-Quinolinemethanamine is used in the preparation of quinazolinone derivatives as anti-tumor agents .
Synthesis Analysis
The synthesis of 8-(Bromomethyl)quinoline involves the reaction of 8-Methylquinoline with N-bromosuccinimide and AIBN. The reaction mixture is stirred at reflux for 3 hours. After cooling, carbon tetrachloride is removed under reduced pressure .
Molecular Structure Analysis
The molecular formula of 8-(Bromomethyl)quinoline is C10H8BrN. In the crystal structure of the compound, the dihedral angle between the two six-membered rings of the quinoline system is 0.49 (16)° .
Chemical Reactions Analysis
Quinoline compounds, including 8-(Bromomethyl)quinoline, are known to undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo dehydrogenative coupling to form quinoline and quinoxaline derivatives .
Physical And Chemical Properties Analysis
8-(Bromomethyl)quinoline is a light yellow powder. Its molecular weight is 222.08 g/mol. It has a density of 1.5±0.1 g/cm3, a boiling point of 321.9±17.0 °C at 760 mmHg, and a melting point of 81 °C .
Scientific Research Applications
- Quinoline and its derivatives are a very important class of N-heterocyclic compounds in drug design . They have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
- The methods of application or experimental procedures involve the synthesis of 8-substituted quinolines, such as hydroxy-, methoxy-, amino-, and halogen-substituted quinolines .
- The outcomes of these applications are the development of synthetic strategies and evaluation of biological activities .
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- The methods of application or experimental procedures involve the construction and functionalization of the quinoline scaffold .
- The outcomes of these applications are the development of leads in drug discovery .
- Bromoquinolines, such as 8-(Bromomethyl)quinoline, have become important tools for chemists as precursors for carbon-carbon bond formation to afford novel substituted quinoline derivatives .
- The methods of application or experimental procedures involve the bromination of 8-substituted quinolines .
- The outcomes of these applications are the creation of novel substituted quinoline derivatives with potential applications in the pharmaceutical and material industries .
Pharmaceutical Chemistry
Industrial and Synthetic Organic Chemistry
Material Industries
- In a study, bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions .
- The methods of application or experimental procedures involved the bromination of 8-substituted quinolines .
- The outcomes of these applications were the creation of novel phthalonitriles .
- 8-(Bromomethyl)quinoline is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
- The methods of application or experimental procedures would involve using 8-(Bromomethyl)quinoline as a reagent in chemical reactions .
- The outcomes of these applications would depend on the specific reactions being carried out .
Synthesis of Novel Phthalonitriles
Chemical Industry
Safety And Hazards
Future Directions
Quinoline compounds, including 8-(Bromomethyl)quinoline, have been the focus of numerous studies due to their wide range of biological activities. They have been used as a scaffold for drug development for more than two centuries, and they continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . Therefore, future research may focus on exploring the therapeutic potential of 8-(Bromomethyl)quinoline and its derivatives in various diseases, including cancer .
properties
IUPAC Name |
8-(bromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUGSYGHOFWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323950 | |
Record name | 8-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)quinoline | |
CAS RN |
7496-46-0 | |
Record name | 7496-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(Bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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